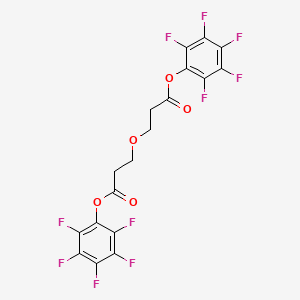

Bis-PEG1-PFP ester

Overview

Description

Bis-PEG1-PFP ester is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains two COOR/Ester groups linked through a linear PEG chain .

Molecular Structure Analysis

The molecular formula of this compound is C18H8F10O5 . It has a molecular weight of 494.24 .Chemical Reactions Analysis

This compound is used as a linker in the formation of ADCs . The specific chemical reactions involving this compound are not detailed in the available resources.Physical and Chemical Properties Analysis

This compound has a molecular weight of 494.2 g/mol and a molecular formula of C18H8F10O5 . It is a non-cleavable linker that contains two COOR/Ester groups linked through a linear PEG chain .Scientific Research Applications

1. Drug Delivery Systems and Enhanced Drug Efficacy

- Bis-PEG1-PFP ester derivatives, like those in polymeric architectures, have been studied for enhancing the solubility and cytotoxicity of drugs, such as paclitaxel in cancer treatment. These compounds show potential in improving drug delivery and efficacy (Khandare et al., 2006).

2. Electrochemical Applications

- Blends involving poly(ethylene glycol) (PEG), a component of this compound, are investigated for their thermal and electrochemical properties, making them suitable for applications like rechargeable lithium batteries (Wong et al., 2015).

3. Polymer Characterization and Mass Spectrometry

- Studies on PEG-based polymers, which include this compound, reveal insights into polymer characterization using mass spectrometric techniques. This research contributes to a better understanding of polymer science and material analysis (Kéki et al., 2003).

4. Reactive Telechelic Polymers Synthesis

- The synthesis of reactive polymers using pentafluorophenyl (PFP) activated esters, like this compound, has been explored. These polymers are significant in creating materials with specific end-group functionalities for various applications, including high molecular weight compounds (Roth et al., 2008).

5. Biomedical Imaging and Drug Delivery

- Bisphosphonate particles, incorporating PEG-BP monomers related to this compound, have been designed for bone-targeted imaging and therapy. These particles demonstrate potential for enhanced imaging and therapeutic applications in bone diseases (Gluz et al., 2013).

6. Development of Biocompatible Materials

- The creation of water-soluble C60-PEG conjugates and fulleropeptides, using bis-functionalized derivatives, illustrates the potential of this compound in developing biocompatible materials for various applications (Aroua et al., 2014).

7. Synthesis of Click Chemistry Polymers

- Linear−dendritic diblock copolymers containing PEG segments, related to this compound, are synthesized using click chemistry. This research contributes to the development of new materials with potential applications in nanotechnology and material science (Barrio et al., 2009).

Mechanism of Action

Target of Action

Bis-PEG1-PFP ester is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached .

Mode of Action

The compound contains two PFP ester moieties, which are amine-reactive . This allows the compound to form stable amide bonds with the antibodies, creating a non-cleavable link . This interaction results in the formation of ADCs, which are comprised of an antibody attached to an ADC cytotoxin through the ADC linker .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific ADC cytotoxin to which it is linked. The primary role of this compound is to serve as a stable linker, allowing the cytotoxin to be delivered directly to the target cells identified by the antibody .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG linker. The PEG linker increases the water solubility of the compound, which can enhance its bioavailability . PFP esters are also less susceptible to hydrolysis compared to NHS esters, which can further influence the compound’s ADME properties .

Result of Action

The result of this compound’s action is the formation of stable ADCs. These ADCs can deliver cytotoxins directly to target cells, potentially enhancing the efficacy of the cytotoxin and reducing off-target effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s reactivity with amines and its susceptibility to hydrolysis can be influenced by the pH and the presence of water in the environment .

Biochemical Analysis

Biochemical Properties

Bis-PEG1-PFP ester plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds with primary amines . This property makes it an essential component in the synthesis of ADCs . The nature of these interactions is primarily covalent bonding, leading to the formation of stable amide linkages .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a linker in ADCs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . Therefore, the influence of this compound on cell function is indirectly through its role in ADCs.

Molecular Mechanism

This compound exerts its effects at the molecular level through its reactivity with primary amines to form stable amide bonds . This property is crucial in the synthesis of ADCs, where the linker connects the antibody to the cytotoxin .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under standard storage conditions .

Metabolic Pathways

As a linker in ADCs, its primary role is in the formation of stable amide bonds rather than involvement in metabolic pathways .

Subcellular Localization

As a linker in ADCs, it does not have a specific subcellular target but is part of the ADC that targets specific cells based on the antibody component of the ADC .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F10O5/c19-7-9(21)13(25)17(14(26)10(7)22)32-5(29)1-3-31-4-2-6(30)33-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACGANKFUNUYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)

![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)